molecular formula C11H16ClNO B7974257 2-Chloro-4-[(diethylamino)methyl]phenol

2-Chloro-4-[(diethylamino)methyl]phenol

Cat. No.: B7974257
M. Wt: 213.70 g/mol
InChI Key: LWSMKTZWTFTGMK-UHFFFAOYSA-N
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Description

2-Chloro-4-[(diethylamino)methyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group at the second position and a diethylamino methyl group at the fourth position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[(diethylamino)methyl]phenol typically involves the chlorination of 4-[(diethylamino)methyl]phenol. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position. Common reagents used in this process include thionyl chloride or phosphorus pentachloride, which facilitate the chlorination reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[(diethylamino)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chloro group can be reduced to form the corresponding hydroxy derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or thiols are used under basic conditions to facilitate the substitution reaction.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-[(diethylamino)methyl]phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-[(diethylamino)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the diethylamino methyl group can interact with various receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(Diethylamino)methyl]phenol: Lacks the chloro group but has similar structural features.

    2-Chloro-4-methylphenol: Contains a methyl group instead of the diethylamino methyl group.

    2-Chloro-4-aminophenol: Contains an amino group instead of the diethylamino methyl group.

Uniqueness

2-Chloro-4-[(diethylamino)methyl]phenol is unique due to the presence of both the chloro and diethylamino methyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-chloro-4-(diethylaminomethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO/c1-3-13(4-2)8-9-5-6-11(14)10(12)7-9/h5-7,14H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSMKTZWTFTGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=C(C=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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